molecular formula C16H36O4Si B14183164 Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol CAS No. 852818-98-5

Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol

Cat. No.: B14183164
CAS No.: 852818-98-5
M. Wt: 320.54 g/mol
InChI Key: ACDAYMMUJANXOQ-UHFFFAOYSA-N
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Description

Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol is a chemical compound used primarily as an intermediate in organic synthesis and pharmaceutical research. This compound is known for its unique structural properties, which make it valuable in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide. The reaction conditions are usually mild, with temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems and advanced purification techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted silyl ethers. The specific products depend on the reaction conditions and reagents used .

Scientific Research Applications

Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during chemical synthesis. The tert-butyl(dimethyl)silyl group is stable under basic conditions but can be selectively removed under acidic conditions or by using fluoride ions .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl chloride: Used for similar protective purposes in organic synthesis.

    Trimethylsilyl chloride: Another silylating agent but less stable compared to tert-butyl(dimethyl)silyl chloride.

    tert-Butyldiphenylsilyl chloride: Offers higher stability but is bulkier and less reactive.

Uniqueness

Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol is unique due to its balance of stability and reactivity. The tert-butyl(dimethyl)silyl group provides sufficient protection while being easily removable under specific conditions, making it highly versatile in various synthetic applications .

Properties

CAS No.

852818-98-5

Molecular Formula

C16H36O4Si

Molecular Weight

320.54 g/mol

IUPAC Name

acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol

InChI

InChI=1S/C14H32O2Si.C2H4O2/c1-14(2,3)17(4,5)16-13-11-9-7-6-8-10-12-15;1-2(3)4/h15H,6-13H2,1-5H3;1H3,(H,3,4)

InChI Key

ACDAYMMUJANXOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)[Si](C)(C)OCCCCCCCCO

Origin of Product

United States

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